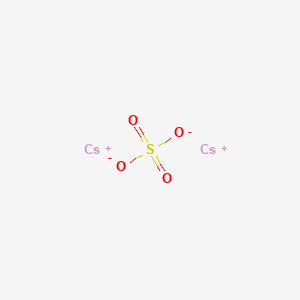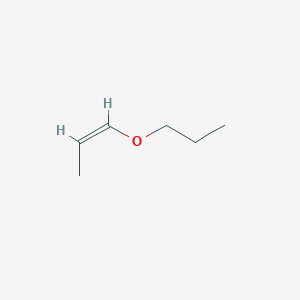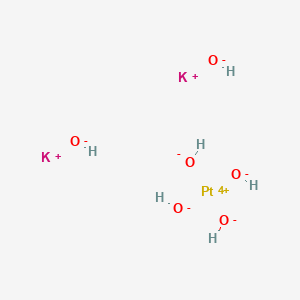
Platinate (Pt(OH)62-), dipotassium, (OC-6-11)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of platinate compounds often involves reacting platinum complexes with specific ligands or reagents under controlled conditions. For instance, the chelate ring structure of a platinum(II) diborate was synthesized by reacting a diamine platinum(II) complex with boric acid in the presence of dipotassium tetraborate tetrahydrate in aqueous solution, showcasing a method to incorporate the Pt(OH)₆²⁻ ion into a complex structure (Miyamoto & Ichida, 1991).
Molecular Structure Analysis
The molecular structure of platinate compounds is characterized using various analytical techniques, including X-ray crystallography. For example, the crystal structure of K₂[Pt₂(HPO₄)₄(H₂O)₂] reveals Pt-Pt distances within the paddle-wheel complex, indicating the spatial arrangement of platinum atoms in these compounds (Panagiotidis & Glaum, 2009).
Chemical Reactions and Properties
Platinate compounds participate in a variety of chemical reactions, reflecting their chemical reactivity and interaction with other substances. For example, the reactivity of cis-[PtCl₂(PMe₂Ph)₂] with [B₉H₁₄]⁻ demonstrates the formation of specific cluster compounds, indicating the versatile chemical behavior of platinum complexes (Boocock et al., 1981).
Physical Properties Analysis
The physical properties of platinate compounds, such as solubility, melting points, and crystalline structure, are integral to understanding their behavior in various conditions. The structure of the fully protonated hexamolybdoplatinate polyanion salt K₂[H₆α-PtMo₆O₂₄]·5H₂O, determined from X-ray diffraction data, provides insight into the complex's arrangement and protonation states (Lee, 1994).
科学研究应用
Fluorescent Platinum Compounds and Their Biological Activity
Recent advancements have introduced fluorescent cisplatin analogues that offer significant potential in understanding the interaction between platinum-based drugs and biological molecules. Bile acid platinum compounds, for instance, exhibit stable fluorescence, facilitating the analysis of their binding modes to DNA and oligonucleotides through flow injection and fluorescence techniques. These compounds have shown increased cytotoxicity compared to cisplatin, suggesting their utility in overcoming drug resistance in cancer cells. Their unique property of targeting both cycling and resting cells broadens their application in scientific research, particularly in studying cancer cell dynamics and drug resistance mechanisms (Rodríguez-Fernández et al., 2009).
DNA Interaction and Chemoresistance Studies
The core mechanism of cisplatin and its analogues involves binding to DNA and interfering with the cell's replication process. Studies have detailed the substitution reactions of cisplatin derivatives, providing insights into their coordination compounds with biological molecules. This knowledge is crucial for developing new strategies to combat chemoresistance, a significant hurdle in cancer therapy. Understanding the kinetics of these reactions helps in the design of platinum-based drugs with enhanced efficacy against various cancers (Green et al., 1992).
Cellular Accumulation and Sensitivity to Platinum-Based Chemotherapy
The effectiveness of platinum drugs, including cisplatin and carboplatin, is often limited by cellular resistance mechanisms. Recent findings suggest active uptake and efflux mechanisms significantly influence the accumulation of platinum drugs in cells. These insights contribute to a more comprehensive understanding of how to overcome resistance in cancer treatment, offering a pathway to develop more effective platinum-based therapeutic agents (Hall et al., 2008).
Advancements in Platinum-Based Anti-Cancer Drug Applications
The modification of existing platinum drugs to enhance their anti-tumor effects has seen significant progress. Novel strategies, such as the development of platinum nanoclusters and Pt-based nanodrugs, showcase the potential of targeted therapy. These advancements underline the role of platinum compounds not just in chemotherapy but in various cancer treatment modalities, including targeted and combination therapies. The exploration of these new drug formulations and their mechanisms paves the way for overcoming the challenges faced by traditional chemotherapy, such as systemic toxicity and drug resistance (Zhang et al., 2022).
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
dipotassium;platinum(4+);hexahydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHHYLLHZKAXCW-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6K2O6Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924289 |
Source


|
| Record name | Platinum(4+) potassium hydroxide (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinate (Pt(OH)62-), dipotassium, (OC-6-11)- | |
CAS RN |
12285-90-4 |
Source


|
| Record name | Platinate (Pt(OH)62-), potassium (1:2), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012285904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(4+) potassium hydroxide (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



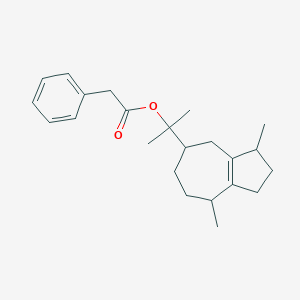
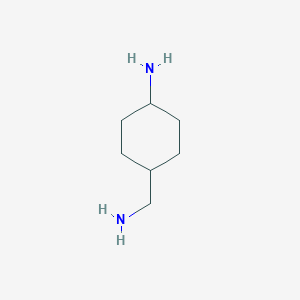
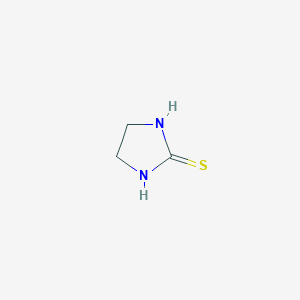


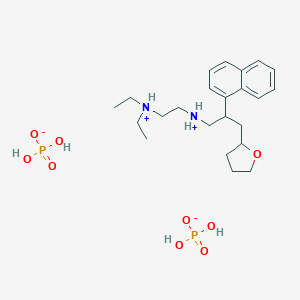
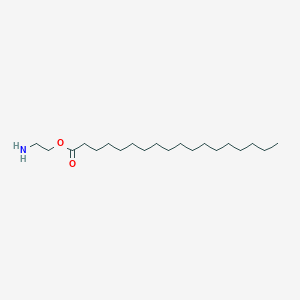
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
